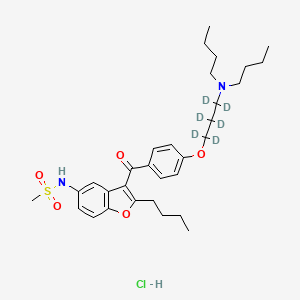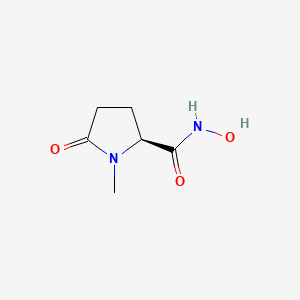
(5-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Vue d'ensemble
Description
JWH 122 isomère 5-méthylnaphtyle: est un cannabinoïde synthétique appartenant à la famille des naphtoylindoles. Il s'agit d'un isomère de position de JWH 122, où le groupe méthyle est attaché au cycle naphtyle en position 5. Ce composé a été découvert par John W. Huffman et est connu pour sa forte affinité pour les récepteurs cannabinoïdes centraux (CB1) et périphériques (CB2) .
Mécanisme D'action
Target of Action
JWH-122 5-Methylnaphthyl Isomer is a synthetic cannabinoid . It primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The compound interacts with its targets (CB1 and CB2 receptors) by binding to them with high affinity . The binding of JWH-122 5-Methylnaphthyl Isomer to these receptors triggers a series of biochemical reactions that lead to its physiological effects .
Biochemical Pathways
It is known that the activation of cb1 and cb2 receptors can influence the function of various neurotransmitters and signaling pathways .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration, dose, and individual patient characteristics .
Result of Action
The molecular and cellular effects of JWH-122 5-Methylnaphthyl Isomer’s action are largely dependent on its interaction with the CB1 and CB2 receptors. This interaction can lead to a variety of physiological effects, including alterations in pain sensation, mood, and memory .
Action Environment
The action, efficacy, and stability of JWH-122 5-Methylnaphthyl Isomer can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual, and the specific characteristics of the target receptors .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de l'isomère 5-méthylnaphtyle de JWH 122 implique généralement la réaction du 1-pentylindole avec le chlorure de 5-méthylnaphtyoyle en présence d'une base telle que la triéthylamine. La réaction est réalisée dans un solvant organique comme le dichlorométhane sous reflux .
Méthodes de production industrielle : La production industrielle de ce composé suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique des étapes de purification rigoureuses, y compris la recristallisation et la chromatographie, pour garantir une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : L'isomère 5-méthylnaphtyle de JWH 122 peut subir des réactions d'oxydation, généralement en utilisant des oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines ou les alcools en présence d'une base.
Principaux produits formés :
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de naphtoylindoles substitués.
Applications de la recherche scientifique
Chimie : L'isomère 5-méthylnaphtyle de JWH 122 est utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification des cannabinoïdes synthétiques dans les études médico-légales et toxicologiques .
Biologie : En recherche biologique, ce composé est utilisé pour étudier les effets des cannabinoïdes synthétiques sur le système endocannabinoïde, en particulier leur interaction avec les récepteurs CB1 et CB2 .
Médecine : Bien qu'il ne soit pas approuvé pour un usage médical, l'isomère 5-méthylnaphtyle de JWH 122 est étudié pour ses effets thérapeutiques potentiels, notamment le soulagement de la douleur et les propriétés anti-inflammatoires .
Industrie : Dans l'industrie, ce composé est utilisé dans le développement de nouveaux cannabinoïdes synthétiques et comme outil pour étudier les relations structure-activité des agonistes des récepteurs cannabinoïdes .
Mécanisme d'action
L'isomère 5-méthylnaphtyle de JWH 122 exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2. L'affinité de liaison pour CB1 est de 0,69 nM, et pour CB2, elle est de 1,2 nM . Lors de la liaison, il active ces récepteurs, ce qui entraîne divers effets physiologiques tels que l'analgésie, l'euphorie et la perception modifiée. L'activation des récepteurs CB1 dans le système nerveux central est principalement responsable de ses effets psychoactifs, tandis que l'activation des récepteurs CB2 est associée à ses propriétés anti-inflammatoires .
Applications De Recherche Scientifique
Chemistry: JWH 122 5-methylnaphthyl isomer is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies .
Biology: In biological research, this compound is used to study the effects of synthetic cannabinoids on the endocannabinoid system, particularly their interaction with CB1 and CB2 receptors .
Medicine: Although not approved for medical use, JWH 122 5-methylnaphthyl isomer is studied for its potential therapeutic effects, including pain relief and anti-inflammatory properties .
Industry: In the industry, this compound is used in the development of new synthetic cannabinoids and as a tool for studying the structure-activity relationships of cannabinoid receptor agonists .
Comparaison Avec Des Composés Similaires
Composés similaires :
JWH 018 : Un autre cannabinoïde synthétique de structure similaire mais sans le groupe méthyle sur le cycle naphtyle.
JWH 210 : Un cannabinoïde synthétique avec un groupe éthyle au lieu d'un groupe méthyle sur le cycle naphtyle.
JWH 398 : Un cannabinoïde synthétique avec un motif de substitution différent sur le cycle naphtyle
Unicité : L'isomère 5-méthylnaphtyle de JWH 122 est unique en raison de son motif de substitution spécifique, qui affecte son affinité de liaison et sa sélectivité pour les récepteurs cannabinoïdes. Cet isomérie de position peut entraîner des différences dans les effets pharmacologiques et les voies métaboliques par rapport à d'autres composés similaires .
Propriétés
IUPAC Name |
(5-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-7-16-26-17-23(21-11-5-6-15-24(21)26)25(27)22-14-9-12-19-18(2)10-8-13-20(19)22/h5-6,8-15,17H,3-4,7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYMFNUISGWLPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C(C=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017310 | |
| Record name | JWH-122 5-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-02-0 | |
| Record name | (5-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-122 5-methyl isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-122 5-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-122 5-METHYL ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSX8V5EY8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Can the JWH-122 5-methylnaphthyl isomer be differentiated from JWH-122 and other isomers using standard Liquid Chromatography Tandem Mass Spectrometry Triple Quadrupole (LC-MS/MS) methods?
A1: No. The research article states that differentiating JWH-122 from its 5-methylnaphthyl isomer and other JWH-122 isomers using LC-MS/MS is not possible. This is because these compounds share the same molecular weight and produce identical product ions during analysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)


